molecular formula C8H18ClN B14869863 4-Cyclopropyl-2-methylbutan-2-amine hydrochloride

4-Cyclopropyl-2-methylbutan-2-amine hydrochloride

Cat. No.: B14869863
M. Wt: 163.69 g/mol
InChI Key: KYKUWLOHXKKXMV-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN It is a derivative of amine, characterized by the presence of a cyclopropyl group attached to the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methylbutan-2-amine hydrochloride typically involves the alkylation of ammonia or primary amines with appropriate haloalkanes. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine product . The reaction conditions often include the use of a large excess of ammonia to ensure the formation of primary amines.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods provide higher yields and purity, making them suitable for large-scale production. The use of specific catalysts and controlled reaction conditions ensures the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

4-Cyclopropyl-2-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group and amine functionality play crucial roles in its reactivity and interactions. The compound may act as a nucleophile, participating in various biochemical reactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2-methylbutan-2-amine hydrochloride is unique due to the combination of the cyclopropyl group and the specific arrangement of the methyl and butan-2-amine structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

4-cyclopropyl-2-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-8(2,9)6-5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H

InChI Key

KYKUWLOHXKKXMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CC1)N.Cl

Origin of Product

United States

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